molecular formula C13H12N2O B029792 9-amino-3,4-dihydroacridin-1(2H)-one CAS No. 104675-26-5

9-amino-3,4-dihydroacridin-1(2H)-one

Cat. No. B029792
M. Wt: 212.25 g/mol
InChI Key: JUSJJSHTMCPMOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-amino-3,4-dihydroacridin-1(2H)-one derivatives often involves starting from 9-carboxamido derivatives, leading to a variety of 9-amino-1,2,3,4-tetrahydroacridine derivatives. This synthetic pathway is significant for producing compounds related to tacrine, an acetylcholinesterase inhibitor (Giudice et al., 1997).

Molecular Structure Analysis

Spectral analysis and quantum chemical studies on 9-aminoacridine derivatives have been conducted to understand their molecular geometry and chemical reactivity. These studies involve computational calculations to elucidate the molecular electrostatic potential and identify chemically active sites, contributing to a deeper understanding of the compound's chemical behavior (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

9-Aminoacridine derivatives undergo various chemical reactions, including interactions with nucleic acids. These reactions have been explored through the synthesis of spin-labeled 9-aminoacridines, providing insights into their potential biological activities and interactions with DNA (Sinha et al., 1976).

Physical Properties Analysis

The crystal engineering of coordination compounds of 9-aminoacridine fragments has shown different nature of face-to-face π⋯π stacking interactions, which play crucial roles in constructing three-dimensional supramolecular frameworks. These interactions are vital for understanding the physical properties of the compound and its derivatives (Eshtiagh-hosseini et al., 2014).

properties

IUPAC Name

9-amino-3,4-dihydro-2H-acridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5H,3,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSJJSHTMCPMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146645
Record name 2H-Acridin-1-one, 9-amino-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-amino-3,4-dihydroacridin-1(2H)-one

CAS RN

104675-26-5
Record name 9-Amino-3,4-dihydro-1(2H)-acridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104675-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Acridin-1-one, 9-amino-3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104675265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Acridin-1-one, 9-amino-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride (100 g) in water (800 mL) at 80°-85° C. is basified by the addition of 50% sodium hydroxide (33.8 g) until the pH of the solution is greater than 11. The resultant slurry of product free base is aged at 60° C. for 0.5 hour, filtered and dried in vacuo to give 85.4 g of 9-amino-3,4-dihydro-1(2H)-acridinone.
Name
9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
33.8 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In 2 liters of tetrahydrofuran were combined 219.3 g of 2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride, 250 g (2 eq) of milled K2CO3, and 3 g of CuCl catalyst. The mechanically stirred mixture was refluxed 5 hours and then filtered hot to remove the inorganic salts. The filtrate was evaporated to a residue and the residue was recrystallized twice from isopropanol to yield 77.4 g (41%) of a powder, melting point 236°-238° C.
Name
2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride
Quantity
219.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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